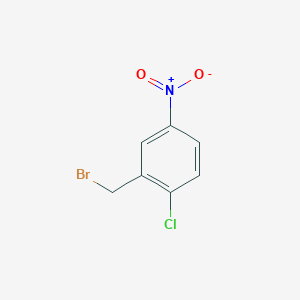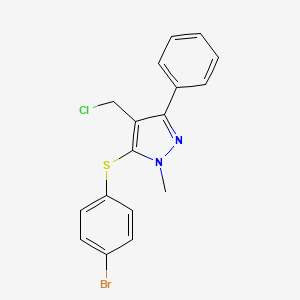
4-Bromo-2,6-difluorobenzaldehyde
Vue d'ensemble
Description
4-Bromo-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes, and chemical production processes .
Synthesis Analysis
The synthesis of 4-Bromo-2,6-difluorobenzaldehyde involves the addition of 2 M lithium diisopropylamide to a solution of 1-bromo-3,5-difluorobenzene in dried tetrahydrofuran at -70° C . After 30 minutes, N-formylpiperidine is added dropwise at this temperature. The mixture is then allowed to warm to 0° C .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-difluorobenzaldehyde can be represented by the SMILES stringFc1cc(Br)cc(F)c1C=O . This indicates that the compound contains a benzene ring with bromine and fluorine substituents, and an aldehyde group . Chemical Reactions Analysis
4-Bromo-2,6-difluorobenzaldehyde can participate in various chemical reactions. For instance, it can react with different secondary amines and phenol to form 2-functionalized aromatic monoaldehydes . It can also be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .Physical And Chemical Properties Analysis
4-Bromo-2,6-difluorobenzaldehyde is a solid substance with a melting point of 76-81 °C . Its molecular weight is 221.00 g/mol . The compound is sensitive to air .Applications De Recherche Scientifique
Organic Synthesis
4-Bromo-2,6-difluorobenzaldehyde: is a valuable building block in organic synthesis. Its bromo and aldehyde functional groups make it a versatile intermediate for constructing complex molecules. It’s often used in the synthesis of various aromatic compounds, where the bromine atom can undergo palladium-catalyzed cross-coupling reactions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential pharmaceuticals. The presence of fluorine atoms can significantly affect the biological activity of a molecule, making it a compound of interest for drug design and development .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the creation of novel polymers and coatings. Its ability to participate in various chemical reactions can lead to materials with improved properties such as thermal stability and chemical resistance .
Analytical Chemistry
4-Bromo-2,6-difluorobenzaldehyde: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow for its use in calibration of instruments and as a reference compound in spectroscopic analysis .
Agricultural Chemistry
This compound may find applications in agricultural chemistry for the synthesis of agrochemicals. The fluorine atoms can contribute to the development of herbicides and pesticides with enhanced efficacy and selectivity .
Environmental Science
In environmental science, 4-Bromo-2,6-difluorobenzaldehyde could be used in the study of environmental pollutants. Its bromine content makes it a relevant compound for understanding the behavior of halogenated organic compounds in the environment .
Catalysis
The compound can act as a ligand precursor in catalysis. By forming complexes with metals, it can be part of catalyst systems that facilitate various chemical transformations, which are crucial in industrial processes .
Photovoltaic Research
Lastly, in photovoltaic research, 4-Bromo-2,6-difluorobenzaldehyde might be utilized in the development of organic photovoltaic cells. Its ability to absorb light and participate in electron transfer can be harnessed to improve the efficiency of solar cells .
Safety And Hazards
4-Bromo-2,6-difluorobenzaldehyde is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . The compound is also classified as a specific target organ toxicant after single exposure, with the respiratory system being the target organ .
Relevant Papers Relevant papers related to 4-Bromo-2,6-difluorobenzaldehyde can be found at Sigma-Aldrich .
Propriétés
IUPAC Name |
4-bromo-2,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVAISJIQNQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378342 | |
| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorobenzaldehyde | |
CAS RN |
537013-51-7 | |
| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537013-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)




